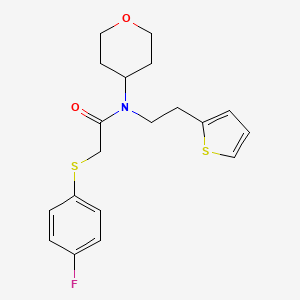

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research. The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- A range of 1,2,4-triazole derivatives, including those with piperidine moieties, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Structural Characterization and Molecular Studies

- Studies on the molecular structure, characterized by X-ray crystallography combined with computational analyses such as Hirshfeld and DFT calculations, have been conducted on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These studies provide insights into the intermolecular interactions controlling molecular packing, highlighting the compound's structural significance (Shawish et al., 2021).

Corrosion Inhibition

- Piperidine derivatives, closely related to the compound , have been synthesized and assessed for their ability to inhibit the corrosion of metals in seawater. This research indicates the potential application of such compounds in protecting metals against corrosion, a critical aspect in materials science and engineering (Raj & Rajendran, 2013).

Selective Antagonist and Agonist Activities

- Research has also been conducted on derivatives of 1,2,4-triazoles for their potential as selective antagonists or agonists for receptors, such as the study on sertindole derivatives as alpha1-adrenoceptor antagonists. This suggests applications in designing drugs with targeted receptor activities, which is crucial in medicinal chemistry and pharmacology (Balle et al., 2003).

Orientations Futures

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the research and development of piperidine derivatives, including “3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine”.

Mécanisme D'action

Target of Action

The compound “3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine” is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .

Mode of Action

The mode of action of a compound depends on its structure and the target it interacts with. Piperidine derivatives can have a wide range of interactions depending on their specific structures .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives can have diverse pharmacokinetic properties .

Analyse Biochimique

Biochemical Properties

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in cell cycle arrest, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway . This activation involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules such as CDKs, where it acts as an inhibitor . This binding prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity . This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism results in the formation of water-soluble metabolites that are excreted in the urine . The interaction of this compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound in tissues is also affected by its affinity for specific binding proteins and transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments or organelles . These interactions can influence its activity and the overall cellular response to the compound .

Propriétés

IUPAC Name |

5-methyl-2-piperidin-4-yl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c1-6-11-8(9)13(12-6)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVGUXMCRPRFQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)N)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B2611846.png)

![2-[(4-Bromophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)